molecular formula C12H13NO B3317718 (R)-2-Amino-1-(naphthalen-2-yl)ethanol CAS No. 97101-99-0

(R)-2-Amino-1-(naphthalen-2-yl)ethanol

Cat. No.: B3317718
CAS No.: 97101-99-0
M. Wt: 187.24 g/mol
InChI Key: PGJHAXAIVJIVSM-LBPRGKRZSA-N
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Description

®-2-Amino-1-(naphthalen-2-yl)ethanol is a chiral compound that features a naphthalene ring attached to an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(naphthalen-2-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-Amino-1-(naphthalen-2-yl)ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of ®-2-Amino-1-(naphthalen-2-yl)ethanol often involves catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield secondary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

®-2-Amino-1-(naphthalen-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-2-Amino-1-(naphthalen-2-yl)ethanol exerts its effects is often related to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-(naphthalen-2-yl)ethanol: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-Amino-1-(naphthalen-1-yl)ethanol: A structural isomer with the amino group attached to a different position on the naphthalene ring.

    2-Amino-1-(phenyl)ethanol: A related compound with a phenyl group instead of a naphthalene ring.

Uniqueness

®-2-Amino-1-(naphthalen-2-yl)ethanol is unique due to its specific chiral configuration and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where stereochemistry and aromaticity play crucial roles .

Properties

IUPAC Name

(1R)-2-amino-1-naphthalen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJHAXAIVJIVSM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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